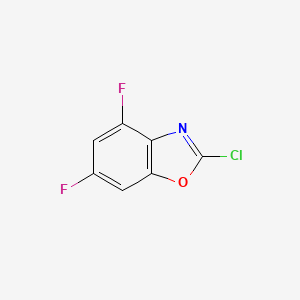

2-chloro-4,6-difluoro-1,3-benzoxazole

Descripción

Significance of Benzoxazole (B165842) Heterocycles as Synthetic Scaffolds and Building Blocks

Benzoxazole, a bicyclic aromatic heterocycle, is a cornerstone in the design and synthesis of a wide array of functional molecules. nih.gov Its rigid, planar structure provides a stable framework that can be readily functionalized at various positions, making it an ideal scaffold for the construction of complex molecular targets. The inherent chemical stability of the benzoxazole ring, coupled with its ability to participate in various chemical transformations, has cemented its status as a valuable building block in organic synthesis. nih.govorganic-chemistry.org

The utility of the benzoxazole core is evident in its widespread presence in pharmaceuticals, agrochemicals, and materials science. Many benzoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has spurred significant interest in the development of efficient synthetic methodologies for accessing diverse benzoxazole derivatives. jocpr.com

Research Landscape of Halogenated Benzoxazole Derivatives

The introduction of halogen atoms onto the benzoxazole framework dramatically expands its synthetic utility and biological potential. Halogenated benzoxazoles serve as key intermediates in cross-coupling reactions, allowing for the facile introduction of various substituents to create libraries of novel compounds. nih.gov The nature and position of the halogen atom(s) can fine-tune the electronic properties of the benzoxazole ring system, influencing its reactivity and interaction with biological targets. nih.gov

Research in this area has demonstrated that the presence of halogens can enhance the lipophilicity of benzoxazole derivatives, potentially improving their membrane permeability and bioavailability. Furthermore, specific halogenation patterns can lead to compounds with unique spectroscopic and material properties. nih.gov

Scope and Research Focus on 2-chloro-4,6-difluoro-1,3-benzoxazole within Heterocyclic Chemistry

While the broader family of halogenated benzoxazoles has been extensively studied, detailed research focusing specifically on this compound remains relatively niche. This particular substitution pattern, featuring a chlorine atom at the reactive 2-position and two fluorine atoms on the benzene (B151609) ring, suggests a unique reactivity profile. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. researchgate.netlookchem.com The difluoro substitution on the benzene ring is expected to significantly impact the electron density of the heterocyclic system, thereby influencing its reactivity and the properties of its derivatives. nih.gov

The primary research interest in this compound lies in its potential as a specialized building block for the synthesis of highly functionalized and potentially bioactive benzoxazole derivatives. Understanding its synthesis, reactivity, and the properties of its downstream products is crucial for unlocking its full potential in medicinal chemistry and materials science. semanticscholar.orgjocpr.com

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| Molecular Formula | C₇H₂ClF₂NO |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H |

| InChIKey | XGLHBIVAALRNIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1OC(=N2)Cl)F)F |

Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,6-difluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHBIVAALRNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=N2)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4,6 Difluoro 1,3 Benzoxazole

Nucleophilic Substitution Reactions at the 2-Position of Benzoxazoles

The chlorine atom at the 2-position of the benzoxazole (B165842) ring is susceptible to nucleophilic substitution, making it a key site for introducing a wide array of functional groups. This reactivity is analogous to that of other 2-chlorobenzoxazoles and related heterocyclic compounds like 2-chloropyridines and 2-chloroquinolines. nih.govlookchem.comresearchgate.net

The general mechanism involves the attack of a nucleophile at the electron-deficient C2 carbon, followed by the departure of the chloride leaving group. The reaction is often facilitated by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the oxazole (B20620) ring. A variety of nucleophiles can be employed in these reactions, leading to a diverse range of 2-substituted benzoxazole derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chlorobenzoxazoles

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | 2-Aminobenzoxazoles |

| Alcohols/Phenols | Alkoxides or phenoxides | 2-Alkoxy/Aryloxybenzoxazoles |

| Thiols | Thiolates | 2-Thiobenzoxazoles |

| Carbon nucleophiles | Grignard reagents, organolithiums | 2-Alkyl/Arylbenzoxazoles |

The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and the specific benzoxazole substrate. In many cases, the reactions proceed under mild conditions. nih.govresearchgate.net For instance, the reaction of 2-chlorobenzoxazoles with amines can often be carried out at room temperature or with gentle heating.

Aromatic Functionalization via Electrophilic or Radical Pathways

While the 2-position is reactive towards nucleophiles, the benzene (B151609) portion of the benzoxazole ring can undergo functionalization through electrophilic or radical mechanisms. The fluorine atoms at the 4 and 6 positions are strongly electron-withdrawing, which deactivates the ring towards traditional electrophilic aromatic substitution. However, under specific conditions, functionalization can be achieved.

Difluoromethylation and Fluorination Strategies

The introduction of fluorinated groups, such as the difluoromethyl (CF₂H) group, is of significant interest in medicinal chemistry as it can modulate the physicochemical properties of a molecule. acs.orgresearchgate.netnih.gov While direct C-H difluoromethylation of the benzoxazole ring is challenging, strategies involving the modification of pre-installed functional groups are more common. For instance, a substituent at the 5- or 7-position could potentially be converted to a difluoromethyl group through multi-step synthetic sequences.

Radical difluoromethylation reactions, often employing reagents like difluoromethyl 2-pyridyl sulfone, have been developed for various heterocyclic systems. acs.org These methods could potentially be adapted for the functionalization of 2-chloro-4,6-difluoro-1,3-benzoxazole, although the regioselectivity would need to be carefully controlled.

Introduction of Diverse Substituents on the Benzoxazole Ring

The introduction of other substituents onto the benzoxazole ring can be achieved through various methods, including nucleophilic aromatic substitution (SNA r) if additional activating groups are present. nih.govresearchgate.net However, for the 4,6-difluoro-substituted ring, direct substitution of the fluorine atoms is generally difficult.

Alternative strategies include the synthesis of the benzoxazole ring from an already substituted 2-aminophenol (B121084) precursor. nih.govmdpi.com This approach allows for the incorporation of a wide variety of substituents at different positions on the benzene ring before the final cyclization to form the benzoxazole. ijpbs.comnih.gov

Cyclization Reactions Involving Benzoxazole Derivatives

Benzoxazole derivatives can serve as precursors for the synthesis of more complex fused heterocyclic systems. The functional groups introduced at the 2-position or on the benzene ring can participate in intramolecular cyclization reactions to form new rings.

For example, a 2-substituted benzoxazole bearing a suitable functional group on the substituent can undergo cyclization onto the benzoxazole nitrogen or one of the benzene ring carbons. The specific nature of the cyclization reaction depends on the reacting groups and the reaction conditions employed. mdpi.comijpbs.com

Table 2: Illustrative Cyclization Strategies

| Starting Material | Reagent/Condition | Product Type |

| 2-(o-Aminophenyl)benzoxazole | Oxidative conditions | Fused polycyclic aromatic systems |

| 2-(Carboxymethyl)benzoxazole | Dehydrating agent | Lactone-fused benzoxazoles |

| Benzoxazole with pendant alkyne | Metal catalyst | Fused heterocyclic systems |

Synthesis of Conjugated Systems and Hybrid Molecules Incorporating the Benzoxazole Moiety

The benzoxazole nucleus can be incorporated into larger conjugated systems and hybrid molecules to generate compounds with interesting photophysical or biological properties. chemicalbook.commdpi.com The this compound can be a key starting material in the synthesis of such molecules.

Through cross-coupling reactions, such as Suzuki or Stille coupling, at the 2-position (after conversion of the chloro group to a more suitable coupling partner like a boronic ester or a stannane), the benzoxazole core can be linked to other aromatic or heteroaromatic rings. This allows for the construction of extended π-conjugated systems. chemicalbook.com

Furthermore, hybrid molecules can be synthesized by linking the benzoxazole moiety to other pharmacophores or biologically active scaffolds. mdpi.com For example, a molecule containing a benzoxazole unit could be tethered to another heterocyclic system known for a specific biological activity, with the aim of creating a hybrid compound with enhanced or dual activity.

Mechanistic Investigations of Transformations Involving 2 Chloro 4,6 Difluoro 1,3 Benzoxazole and Its Derivatives

Elucidation of Reaction Pathways for Benzoxazole (B165842) Formation

The construction of the benzoxazole ring system can be achieved through several mechanistic pathways, most commonly involving the condensation of a 2-aminophenol (B121084) derivative with a carbonyl compound or its equivalent. One of the most prevalent methods is the reaction between 2-aminophenol and aromatic aldehydes. nih.gov A proposed general mechanism for this transformation involves the initial activation of the aldehyde, followed by dehydration to form an imine intermediate (a Schiff's base). nih.gov This intermediate then undergoes cyclization, driven by the nucleophilic attack of the o-hydroxyl group, to yield a 2,3-dihydro-benzoxazole, which is subsequently oxidized to the final aromatic benzoxazole product. nih.gov

More sophisticated methods employ oxidative cyclization, which can proceed through different pathways. For instance, iodine(III)-mediated benzoxazole formation has been investigated to distinguish between several plausible routes. researchgate.net These include:

Pathway A (Single-Electron Transfer): A single-electron transfer (SET) from the electron-rich precursor to the λ³-iodane could form radical cation intermediates. researchgate.net

Pathway B (Ligand Exchange): This pathway involves the reaction of the nucleophilic phenolic oxygen with the iodane (B103173) in a ligand exchange process, forming an aryloxy-λ³-iodane intermediate. researchgate.net

Pathway C (Concerted Reductive Elimination): Computational results suggest this is a highly plausible mechanism, involving a concerted reductive elimination via a specific transition state that has a considerably lower energy barrier compared to other pathways. researchgate.net

Another approach utilizes an I₂-base mediated system for oxidative C-O bond formation, which proceeds via base-promoted oxidative iodination of an intermediate to generate an iodide intermediate that subsequently cyclizes. nih.gov

| Reaction Type | Key Precursors | Proposed Mechanism | Key Features |

| Condensation-Cyclization | 2-Aminophenol, Aromatic Aldehyde | Formation of Schiff's base intermediate, followed by cyclization and oxidation. nih.gov | Often catalyzed, can occur under solvent-free conditions. nih.gov |

| I(III)-Mediated Oxidative Cyclization | Arene Precursor, λ³-iodane | Can involve Single-Electron Transfer (SET), Ligand Exchange, or Concerted Reductive Elimination. researchgate.net | Computational studies favor the concerted pathway due to lower kinetic barriers. researchgate.net |

| I₂-Base Mediated Synthesis | Substituted Isothiocyanate, Aminophenol | Base-promoted oxidative iodination forms an iodide intermediate, which then cyclizes. nih.gov | A single-step process that can produce good yields. nih.gov |

Identification and Role of Reaction Intermediates

The transient species formed during benzoxazole synthesis are pivotal to the reaction's progression and outcome. The identification and characterization of these intermediates provide crucial insight into the reaction mechanism.

In the condensation reaction between 2-aminophenol and aldehydes, the primary and most well-established intermediate is the Schiff base (or imine). nih.govmdpi.com This species is formed by the nucleophilic addition of the amino group to the aldehyde's carbonyl carbon, followed by dehydration. nih.gov The subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group on the imine carbon leads to the formation of the heterocyclic ring. nih.gov

In more complex oxidative cyclizations, a variety of intermediates have been proposed. In I(III)-mediated reactions, potential intermediates include radical cations (in a SET pathway) and aryloxy-λ³-iodane species (in a ligand exchange pathway). researchgate.net In base-promoted oxidative iodination reactions, an iodide intermediate is generated, which facilitates the crucial C-O bond formation through cyclization. nih.gov

The synthesis of more complex benzoxazole derivatives can also proceed through a series of stable, isolable intermediates. For example, the reaction of 2-mercapto benzoxazole can be initiated by forming ethyl 2-(benzoxazol-2-ylthio)acetate . This can then be converted to 2-(benzoxazol-2-ylthio)acetohydrazide , which serves as a platform to create a library of Schiff bases by reacting with various aldehydes. figshare.com These Schiff bases are then the direct precursors for subsequent cyclization reactions. figshare.com

| Intermediate | Formation Reaction | Role in Pathway | Source |

| Schiff Base (Imine) | Condensation of 2-aminophenol and aldehyde. nih.gov | Undergoes intramolecular cyclization to form the dihydro-benzoxazole ring. nih.gov | nih.gov, mdpi.com |

| Radical Cation | Single-electron transfer to an oxidizing agent like λ³-iodane. researchgate.net | Proposed intermediate in one possible oxidative cyclization pathway. researchgate.net | researchgate.net |

| Aryloxy-λ³-iodane | Ligand exchange between phenolic oxygen and λ³-iodane. researchgate.net | Key intermediate in an alternative oxidative cyclization pathway. researchgate.net | researchgate.net |

| Iodide Intermediate | Base-promoted oxidative iodination of a precursor. nih.gov | Precedes cyclization to form the C-O bond of the benzoxazole ring. nih.gov | nih.gov |

| 2-(benzoxazol-2-ylthio)acetohydrazide | Reaction of ethyl 2-(benzoxazol-2-ylthio)acetate with hydrazine. figshare.com | A stable intermediate used to generate various Schiff bases for further functionalization. figshare.com | figshare.com |

Exploration of Radical Mechanisms in Functionalization

While some benzoxazole formation pathways may involve radical intermediates, such as through a single-electron transfer (SET) process, radical mechanisms are more prominently explored in the post-synthesis functionalization of the benzoxazole core. researchgate.net These reactions allow for the introduction of new substituents and the construction of more complex molecular architectures.

One notable example is the asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols. acs.org In this process, a thio radical is generated from the benzoxazole-2-thiol precursor. This highly reactive SOxzBz radical can then engage in reactions, such as trapping a benzylic radical, to form new C-S bonds. acs.org The dimerization of this radical to form a disulfide (BzOxzS–SOxzBz) is a competing process. acs.org

Intramolecular homolytic substitution (S_H_i) at a sulfur atom represents another powerful radical-mediated transformation. rsc.org This type of reaction can be used to form benzo-fused sulfinamides from acyclic N-(o-bromobenzyl)sulfinamides, demonstrating a cyclization driven by a radical mechanism. rsc.org Such reactions highlight the utility of radical chemistry in constructing fused ring systems related to benzoxazole derivatives.

Intramolecular Cyclization and Elimination Mechanisms

Intramolecular cyclization is the cornerstone of benzoxazole synthesis. As detailed previously, the cyclization of a Schiff base intermediate, formed from 2-aminophenol and an aldehyde, is a fundamental step where the phenolic hydroxyl group attacks the imine carbon to close the oxazole (B20620) ring. nih.govmdpi.com

This concept extends to the synthesis of more elaborate structures built upon a benzoxazole core. For instance, Schiff bases derived from 2-(benzoxazol-2-ylthio)acetohydrazide can undergo intramolecular cyclization upon reaction with reagents like thioglycolic acid or chloroacetyl chloride. figshare.com These reactions lead to the formation of new heterocyclic rings, such as thiazolidinones and azetidinones, appended to the benzoxazole scaffold. figshare.com

Radical-mediated intramolecular cyclizations are also significant. The intramolecular homolytic substitution (S_H_i) provides a pathway to create fused ring systems where an aryl radical attacks a sulfur center within the same molecule to forge a new heterocyclic ring. rsc.org

Elimination steps are often the final stage in a reaction sequence, leading to the stable, aromatic product. In the I₂-base mediated synthesis of N-phenyl-substituted benzoxazol-2-amine, the final step involves the regeneration of I₂ and elemental sulfur from an intermediate, which drives the formation of the final product. nih.gov

Stereochemical Aspects and Selectivity in Benzoxazole Synthesis and Reactions

Controlling the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. In the context of benzoxazole chemistry, stereoselectivity can be crucial, particularly when creating chiral molecules for biological applications.

Significant progress has been made in controlling the stereochemistry of reactions involving benzoxazole derivatives. For example, the radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols with vinylarenes can be rendered highly enantioselective through catalysis by chiral vanadyl complexes. acs.org By employing these catalysts, high levels of asymmetric induction, with enantiomeric excesses (ee) reaching up to 92%, have been achieved. acs.org This demonstrates that the stereochemical outcome of a radical functionalization can be effectively controlled by a chiral catalyst.

Furthermore, certain mechanistic pathways exhibit inherent stereoselectivity. The intramolecular homolytic substitution (S_H_i) at a sulfur atom has been shown to proceed with a complete inversion of configuration at the sulfur center. rsc.org This high degree of stereochemical control makes the S_H_i reaction a valuable tool for synthesizing enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides, which are structurally related to benzoxazole derivatives. rsc.org This inherent selectivity provides a predictable method for transferring chirality from a precursor to a complex, fused-ring product.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4,6 Difluoro 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic molecules. For fluorinated benzoxazoles, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with other specialized techniques, provides a complete picture of the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within a molecule. In the context of 2-chloro-4,6-difluoro-1,3-benzoxazole and its derivatives, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents.

For the parent this compound, two aromatic protons would be expected. The fluorine atoms at positions 4 and 6, and the chloro group at position 2, would influence the electronic environment of the remaining protons at positions 5 and 7. The proton at position 5 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 6 and the proton at position 7. Similarly, the proton at position 7 would show coupling to the fluorine at position 6 and the proton at position 5.

In various synthesized benzoxazole (B165842) derivatives, the aromatic protons typically resonate in the range of 6.85 to 8.83 ppm. nih.gov For instance, in a series of 2-(fluorophenyl)-5-methylbenzoxazoles, the chemical shifts and coupling constants provide definitive structural confirmation. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Benzoxazole Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | Ar-H | 8.22, 7.61-7.60, 7.54-7.47, 7.32-7.23, 7.20-7.18 | td (J=7.6, 1.8), m, m, m, m | rsc.org |

| 2-(3-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | Ar-H | 8.05, 7.94, 7.58, 7.53-7.47, 7.25-7.18 | dm (J=7.8), dm (J=9.5), s, m, m | rsc.org |

| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | Ar-H, NH | 6.36-6.38, 7.04-7.05, 7.28-7.33, 7.52, 7.64, 10.25 | m, m, m, d (J=7.6), d (J=7.6), s | jbarbiomed.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbons bonded to or near fluorine atoms appear as multiplets due to C-F coupling. blogspot.com This phenomenon is a powerful diagnostic tool for confirming the positions of fluorine substituents.

For this compound, the carbon atoms directly bonded to fluorine (C-4 and C-6) would exhibit large one-bond coupling constants (¹JCF). Carbons adjacent to the fluorine atoms (C-3a, C-5, and C-7) would show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The chemical shifts of the benzoxazole ring carbons are influenced by the heteroatoms (N and O) and the substituents. Generally, C2, C3a, and C7a are deshielded by the inductive effects of the heteroatoms. mdpi.com

The analysis of various substituted benzoxazoles reveals characteristic chemical shifts. For example, the C2 carbon in 2-substituted benzoxazoles is highly sensitive to the nature of the substituent. jbarbiomed.com

Table 2: Representative ¹³C NMR Data for Substituted Benzoxazole Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Reference |

|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | C-F | 160.8 | d, ¹J=258.4 | rsc.org |

| Ar-C | 159.9, 148.7, 141.9, 134.5, 126.7, 120.2, 110.0, 21.5 | - | |||

| Ar-CH | 133.0, 130.5, 124.4, 117.0, 115.7 | d, J=8.7; d, J=1.3; d, J=3.9; d, J=21.7; d, J=10.4 | |||

| -CH₃ | 21.5 | - | |||

| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | Ring Junction C | 150.2, 158.2, 163.7 | - | jbarbiomed.com |

| Ar-C | 118.9, 123.1 | - | |||

| Ar-CH | 110.5, 110.9, 113.3, 119.9, 124.4, 124.7 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Benzoxazoles

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei in a molecule. rsc.org It is particularly valuable for the structural analysis of fluorinated benzoxazoles due to the large chemical shift range of ¹⁹F, which makes it sensitive to subtle changes in the molecular structure. jeolusa.com The chemical shifts and coupling patterns in a ¹⁹F NMR spectrum provide unambiguous evidence for the number and electronic environment of fluorine atoms.

In this compound, two distinct signals would be expected for the fluorine atoms at C-4 and C-6, as they are in different chemical environments. The spectrum would also reveal couplings between the fluorine atoms and nearby protons, which can be confirmed by ¹H-coupled ¹⁹F NMR spectra. For example, in 2-(fluorophenyl)-5-methylbenzoxazoles, the fluorine signal appears as a singlet in the range of -107 to -111 ppm. rsc.org This technique is also instrumental in monitoring reactions involving fluorinated compounds and identifying fluorinated metabolites in biological systems. rsc.orgpsu.edu

Table 3: Representative ¹⁹F NMR Data for Fluorinated Benzoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-(2-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | -110.2 | rsc.org |

| 2-(3-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | -111.9 | rsc.org |

| 2-(4-Fluorophenyl)-5-methylbenzoxazole | CDCl₃ | -107.66 | rsc.org |

Other Heteronuclear NMR Techniques (e.g., ¹¹B, ¹⁵N NMR)

While less common for routine characterization, other heteronuclear NMR techniques can provide valuable structural information. ¹⁵N NMR spectroscopy, for example, directly probes the nitrogen atom of the benzoxazole ring. The chemical shift of the nitrogen is sensitive to its hybridization state and electronic environment, which can be influenced by substituents on the ring. Although the natural abundance of ¹⁵N is low, isotopic labeling or advanced NMR techniques can be employed for its detection. For benzoxazole-boron complexes, ¹¹B NMR can be used to confirm the presence and coordination environment of the boron atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Functional Group Identification and Conformational Analysis

IR and Raman spectra of benzoxazole derivatives exhibit characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents. The C=N stretching vibration typically appears in the region of 1688–1654 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed between 1496–1452 cm⁻¹. nih.gov The C-O-C stretching of the oxazole (B20620) ring also gives rise to characteristic bands. For substituted benzoxazoles, the spectra will also show bands corresponding to the substituents. For example, C-F stretching vibrations would be expected for this compound. The IR spectrum of the parent benzoxazole shows key bands that can be compared to those of its derivatives to understand the effect of substitution on the vibrational modes. nist.gov

Table 4: Key IR Absorption Bands for Benzoxazole and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | nih.gov |

| C=N Stretch | 1688 - 1654 | nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | nih.gov |

| C-O-C Stretch | 1250 - 1050 | jbarbiomed.com |

| C-Cl Stretch | 800 - 600 | |

| C-F Stretch | 1400 - 1000 |

The combination of these advanced spectroscopic methods provides a robust framework for the comprehensive characterization of this compound and its derivatives, enabling unambiguous structural assignment and a deeper understanding of their physicochemical properties.

Potential Energy Distribution (PED) Studies

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration, PED studies offer a quantitative understanding of the molecule's vibrational behavior. This analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to simulate the infrared (IR) and Raman spectra.

For a given vibrational mode, the PED breaks down the motion into percentages contributed by different internal coordinates. For example, a band in the IR spectrum might be assigned as a "C=N stretching" mode, and the PED would quantify this, showing, for instance, that 80% of the energy of that vibration is due to the stretching of the C=N bond, while the remaining 20% might be coupled with C-C stretching and C-H bending modes. mdpi.com

A comprehensive review of the current scientific literature indicates that specific Potential Energy Distribution (PED) studies for this compound have not been reported. However, computational studies on related benzoxazole and benzimidazole (B57391) derivatives have utilized PED analysis to assign their vibrational frequencies with high accuracy. mdpi.comdnu.dp.uaresearchgate.net These studies establish a methodology that could be applied to this compound to achieve a detailed interpretation of its vibrational spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The behavior of this molecule and its derivatives under ionization reveals characteristic fragmentation patterns that serve as a structural fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, ions are generated from a solution, which helps in preserving the molecular ion. For benzoxazole derivatives, ESI-MS is effective in producing protonated molecules ([M+H]⁺) or other adducts, allowing for the accurate determination of the molecular mass. fateallchem.dk The fragmentation of these ions, induced by collision-induced dissociation (CID) within the mass spectrometer, provides valuable structural information. For halogenated compounds, fragmentation often involves the loss of the halogen atom or a hydrogen halide molecule. nih.gov The study of fragmentation patterns is crucial for the structural elucidation of unknown compounds and metabolites. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. Techniques like Time-of-Flight (TOF) mass spectrometry, often coupled with ESI (ESI-TOFMS), are powerful tools for the analysis of complex mixtures and the unequivocal identification of compounds. fateallchem.dk For this compound, HRMS would not only confirm its molecular formula (C₇H₂ClF₂NO) but also help in assigning the elemental composition of each fragment ion observed in the tandem mass spectrum, thereby validating proposed fragmentation pathways.

Hyphenated Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. In the context of benzoxazole derivatives, LC-MS allows for the analysis of synthesis reaction mixtures, metabolic products, or environmental samples. Reversed-phase LC is commonly used to separate the compounds based on polarity before they are introduced into the mass spectrometer for detection. nih.gov LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and sensitivity, making it possible to detect and identify trace amounts of this compound and its derivatives. acs.org

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |

|---|---|---|

| [M-Cl]⁺ | 153.02 | Cl• |

| [M-F]⁺ | 169.02 | F• |

| [M-CO]⁺• | 160.01 | CO |

| [M-Cl-CO]⁺ | 125.02 | Cl•, CO |

| [C₆H₂F₂N]⁺ | 126.02 | CClO |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules. For benzoxazole derivatives, these techniques are crucial for understanding their potential applications in materials science and as fluorescent probes. periodikos.com.br

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb high-energy UV radiation and dissipate it through an intramolecular rearrangement mechanism. scielo.br Studies on these derivatives show maximum absorption wavelengths ranging from 336 to 374 nm. scielo.brsemanticscholar.org Benzoxazole derivatives generally exhibit promising photophysical properties, including a broad spectral range and intense absorption and emission. periodikos.com.br

Chromophore Analysis and Electronic Transitions

The benzoxazole ring system constitutes the primary chromophore responsible for the UV-Vis absorption in this compound. The absorption bands observed in the UV-Vis spectrum of benzoxazole derivatives are typically attributed to π → π* electronic transitions within the conjugated aromatic system. nih.gov The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzoxazole core.

The presence of halogen atoms (Cl and F) and their position on the benzene ring can influence the electronic transitions. These electron-withdrawing groups can cause shifts in the absorption maxima (λmax). A detailed analysis of the UV-Vis spectrum helps in understanding the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the energy gap between them. nih.gov

| Compound Type | Typical λmax (nm) | Typical Emission λem (nm) | Reference |

|---|---|---|---|

| 2-Phenylbenzoxazoles | 330-350 | 400-500 | acs.org |

| 2-(2'-Hydroxyphenyl)benzoxazoles | 336-374 | - | scielo.br |

| Substituted Benzoxazoles | 306-321 | - | researchgate.net |

| Imidazo[4,5-e] dnu.dp.uaresearchgate.netbenzoxazoles | ~400 | ~500 | osi.lv |

Quantum Yield Determinations and Emission Characteristics of Benzoxazole Derivatives

The fluorescence quantum yield (Φf) and emission characteristics of benzoxazole derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. Research into various substituted benzoxazoles reveals significant variations in their photophysical properties, offering insights into structure-property relationships that are crucial for the design of novel fluorophores.

The emission properties of benzoxazole-boron complexes, specifically substituted 2-phenacylbenzoxazole difluoroboranes, have been systematically investigated. mdpi.com The fluorescence quantum yields of these derivatives are profoundly influenced by the nature of the substituent on the phenacyl moiety. For instance, derivatives with electron-donating groups tend to exhibit higher quantum yields compared to those with electron-withdrawing groups. This is clearly demonstrated in a series of eight derivatives studied in chloroform, where the quantum yield ranges from negligible (0.002) for a derivative with a strong electron-withdrawing nitro group to a significant 0.103 for a derivative bearing a methoxy (B1213986) group. mdpi.com The position of the substituent also plays a role, as seen in the difference in quantum yields between 3-methoxy and 4-methoxy substituted compounds. mdpi.com

The following table summarizes the photophysical properties of a selection of substituted 2-phenacylbenzoxazole difluoroborane (B8323493) derivatives in chloroform. mdpi.com

| Compound No. | Substituent (R) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) |

| 1 | 4-NMe₂ | 408 | 510 | 4994 | 0.035 |

| 2 | 4-OMe | 354 | 450 | 6065 | 0.103 |

| 3 | 4-Me | 344 | 430 | 5982 | 0.012 |

| 4 | 3-Me | 340 | 428 | 6138 | 0.004 |

| 5 | H | 338 | 425 | 6125 | 0.003 |

| 6 | 3-OMe | 342 | 435 | 6323 | 0.006 |

| 7 | 4-Cl | 345 | 432 | 6007 | 0.002 |

| 8 | 4-NO₂ | 350 | - | - | 0.002 |

Fluorination of the benzoxazole core or its substituents also has a marked effect on the emission characteristics. For example, laterally monofluorinated heterocyclic mesogenic compounds, such as 2-[4-[2-[4-alkoxy-phenyl]-ethynyl]-3-fluorophenyl]-benzoxazole derivatives, exhibit intense photoluminescence. sci-hub.sefigshare.com In methylene (B1212753) chloride solution, these compounds show strong emission maxima around 406–407 nm. sci-hub.sefigshare.com However, the introduction of a nitro group as a terminal substituent on the benzoxazole unit leads to fluorescence quenching. researchgate.net

The solvent polarity is another critical factor influencing the emission spectra of benzoxazole derivatives. The compound 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole demonstrates this solvatochromic behavior. mdpi.com Its emission maximum shifts from 385 nm in the nonpolar solvent n-hexane to 410 nm in the polar solvent acetonitrile. This red shift is indicative of a more polar excited state compared to the ground state. mdpi.com

The table below details the absorption and emission maxima of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in various solvents. mdpi.com

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |

| n-Hexane | 300 | 385 |

| Acetonitrile | 300 | 410 |

Computational Chemistry and Theoretical Studies on 2 Chloro 4,6 Difluoro 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the structural and electronic properties of heterocyclic compounds like 2-chloro-4,6-difluoro-1,3-benzoxazole. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, calculations reveal a nearly planar structure for the fused benzoxazole (B165842) ring system. The presence of halogen substituents (chlorine and fluorine) can induce minor deviations from perfect planarity. mdpi.com

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. arxiv.org For this molecule, key parameters are the bond lengths and angles, which are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and chlorine atoms affects the charge distribution and, consequently, the geometric parameters of the aromatic ring.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.735 |

| C4-F | 1.352 | |

| C6-F | 1.354 | |

| C=N | 1.301 | |

| Bond Angle (°) | O-C-N | 115.2 |

| C-C-Cl | 121.5 | |

| C-C-F | 119.8 |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key descriptors of chemical reactivity and kinetic stability. A small energy gap implies high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the electron-withdrawing halogen atoms are expected to lower the energies of both the HOMO and LUMO, influencing the molecule's reactivity profile. The HOMO is typically localized over the electron-rich benzoxazole ring system, while the LUMO may have significant contributions from the carbon atom attached to the chlorine.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 5.37 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP surface displays regions of different electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential is concentrated around the electronegative oxygen, nitrogen, and fluorine atoms, while positive potential is expected near the hydrogen atom and the carbon atom bonded to chlorine.

Local reactivity descriptors, such as Fukui functions, provide a quantitative measure of reactivity at specific atomic sites. researchgate.net These functions are derived from the change in electron density as the number of electrons in the system changes, identifying the most likely sites for nucleophilic, electrophilic, and radical attacks. harbinengineeringjournal.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and charge delocalization by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.netscielo.br The stabilization energy (E(2)) associated with these interactions quantifies their significance. In this compound, significant interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic ring, which contributes to the stability of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-N) | 25.8 |

| LP (N) | π* (C-C)ring | 35.2 |

| π (C-C)ring | π* (C-C)ring | 18.5 |

DFT calculations can accurately predict various thermochemical properties, including the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.govresearchgate.net These properties are crucial for understanding the stability and energy of the molecule under different conditions.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. researchgate.net Calculating BDEs for different bonds in this compound helps to identify the weakest bond and predict potential fragmentation pathways in thermal or photochemical reactions. The C-Cl bond is often a reactive site in similar chlorinated aromatic compounds and is expected to be one of the weaker bonds in the molecule.

| Bond | BDE (kcal/mol) |

|---|---|

| C-H | 110.5 |

| C-F | 125.1 |

| C-Cl | 85.3 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations typically model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in the presence of a solvent. nih.govresearchgate.net MD simulations provide insights into conformational changes, molecular flexibility, and interactions with surrounding solvent molecules, such as water. nih.gov

By simulating the trajectory of this compound in a solvent box, one can analyze how solvent molecules arrange themselves around the solute. This is often characterized using the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. These simulations are crucial for understanding the molecule's behavior in a realistic biological or chemical environment.

Solvation Effects and Radial Distribution Functions (RDFs)

Currently, there is no publicly available research detailing the specific solvation effects or radial distribution functions for this compound. Computational studies focusing on how this molecule interacts with various solvents at a molecular level, and the spatial arrangement of solvent molecules around it, have not been reported in the reviewed scientific literature.

Stability and Conformational Sampling in Condensed Phases

Information regarding the stability and conformational sampling of this compound in condensed phases is not available in the current body of scientific literature. Theoretical investigations into the conformational landscape of this molecule and its stability in liquid or solid states have not been published.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

There are no specific Quantitative Structure-Property Relationship (QSPR) studies reported in the scientific literature for this compound. QSPR models are used to predict the physicochemical properties of chemicals based on their molecular structure. While QSPR studies have been performed for other series of benzoxazole derivatives to correlate their structures with biological activities, such analyses have not been published for this particular compound. figshare.com

Advanced Applications of 2 Chloro 4,6 Difluoro 1,3 Benzoxazole in Organic Synthesis and Materials Science

Role as a Privileged Building Block for Complex Chemical Architectures

The term "privileged building block" refers to a molecular scaffold that can be readily modified to interact with a variety of biological targets or to construct a diverse range of complex chemical structures. 2-chloro-4,6-difluoro-1,3-benzoxazole fits this description due to the presence of multiple reactive sites that allow for controlled, stepwise functionalization. The chlorine atom at the 2-position is a particularly useful handle for introducing molecular complexity through nucleophilic substitution reactions. This reactivity allows for the attachment of a wide array of functional groups, making it a versatile precursor for the synthesis of more elaborate molecules. lookchem.com

Table 1: Potential Reactions for Functionalization of Halogenated Benzoxazoles

| Reaction Type | Reagent/Catalyst | Potential Outcome |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of diverse side chains at the 2-position |

| Suzuki Coupling | Boronic acids / Palladium catalyst | Carbon-carbon bond formation for aryl or vinyl substitution |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | Formation of carbon-nitrogen bonds |

| Stille Coupling | Organostannanes / Palladium catalyst | Carbon-carbon bond formation |

| Sonogashira Coupling | Terminal alkynes / Palladium and Copper catalysts | Introduction of alkyne functionalities |

The combination of a reactive chloro group and modulating fluoro groups makes this compound a highly valuable and versatile building block for the construction of complex chemical architectures with tailored properties.

Scaffold for Chemical Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and materials science that aims to create a wide range of structurally diverse molecules from a common starting material. nih.govfrontiersin.org The highly functionalized nature of this compound makes it an ideal scaffold for such synthetic endeavors. The reactivity of the 2-chloro position allows for the parallel synthesis of large libraries of compounds, each with a unique substituent introduced through nucleophilic substitution or cross-coupling reactions. mdpi.com

This approach enables the rapid exploration of chemical space around the benzoxazole (B165842) core, which is crucial for identifying molecules with desired biological activities or material properties. For instance, a library of 2-substituted-4,6-difluorobenzoxazoles could be synthesized by reacting the parent compound with a diverse set of amines, alcohols, or thiols. Each member of this library would possess the same core structure but differ in the nature of the side chain at the 2-position, allowing for a systematic investigation of structure-activity relationships.

Table 2: Potential Diversification Points on the this compound Scaffold

| Position | Type of Modification | Potential Functional Groups to Introduce |

| 2 | Nucleophilic Substitution, Cross-Coupling | Alkyl, Aryl, Heteroaryl, Amino, Alkoxy, Thioether |

| 4, 6 | Nucleophilic Aromatic Substitution (under harsh conditions), Metal-halogen exchange | Hydroxyl, Amino, Alkyl |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution (if activated) | Nitro, Halogen, Alkyl |

The ability to systematically and efficiently generate a multitude of derivatives from a single, readily accessible starting material underscores the importance of this compound as a scaffold for chemical library synthesis.

Contribution to the Development of Novel Heterocyclic Systems

Benzoxazoles are a fundamental class of heterocyclic compounds, and their derivatives are often used as precursors for the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov The unique combination of reactive sites on this compound provides a gateway to novel heterocyclic frameworks. For example, the 2-chloro group can be displaced by a nucleophile that contains another reactive functional group, which can then undergo an intramolecular cyclization to form a new ring fused to the benzoxazole core.

Furthermore, the fluorine atoms can influence the regioselectivity of these cyclization reactions and can also be used as handles for further transformations. The development of novel heterocyclic systems is of great interest in medicinal chemistry, as these new scaffolds can lead to the discovery of drugs with novel mechanisms of action.

Table 3: Representative Novel Heterocyclic Systems Potentially Accessible from this compound

| Starting Material | Reaction Sequence | Resulting Heterocyclic System |

| This compound and a binucleophile (e.g., ethylenediamine) | Nucleophilic substitution followed by intramolecular cyclization | Fused polycyclic heteroaromatic compounds |

| This compound and an ortho-functionalized aniline | Palladium-catalyzed cross-coupling followed by intramolecular cyclization | Benzoxazole-fused quinoline or quinoxaline derivatives |

| This compound and a suitable diene | Diels-Alder reaction followed by rearomatization | Polycyclic aromatic systems containing the benzoxazole moiety |

The strategic use of this compound as a starting material opens up avenues for the creation of previously inaccessible heterocyclic structures with potential applications in various fields of chemical science.

Potential in Advanced Materials Development (e.g., Fluorescent Organic Materials)

Benzoxazole derivatives are well-known for their fluorescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. nih.govnih.govfrontiersin.orgresearchgate.net The presence of fluorine atoms in this compound is particularly advantageous for the development of fluorescent materials. Fluorine substitution is a common strategy to enhance the fluorescence quantum yield and photostability of organic fluorophores. mdpi.com

The 2-chloro group provides a convenient point of attachment for other chromophoric or electron-donating/withdrawing groups, allowing for the fine-tuning of the photophysical properties of the resulting molecules. nih.gov For example, substitution of the chlorine with an electron-donating group can lead to a red-shift in the emission spectrum, while the introduction of an electron-withdrawing group can have the opposite effect. This modularity allows for the rational design of fluorescent materials with specific emission colors and properties.

Table 4: Photophysical Properties of Representative Fluorinated Benzoxazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 2-(p-Methoxyphenyl)benzoxazole | 330 | 380 | 0.85 | N/A |

| 2-(p-Nitrophenyl)benzoxazole | 350 | 450 | 0.10 | N/A |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | 425 | 480 | 0.95 | N/A |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4,6-difluoro-1,3-benzoxazole, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves cyclization of substituted precursors under controlled conditions. For example, refluxing a substituted benzaldehyde derivative with acetic acid as a catalyst in ethanol (e.g., 50°C for 2.5 hours) followed by extraction with ethyl acetate and purification via column chromatography yields halogenated benzoxazoles. Key parameters include solvent polarity (ethanol or DMF), temperature (50–80°C), and stoichiometric ratios of reactants. Evidence from analogous benzothiazole syntheses suggests yields >95% are achievable with optimized reflux times and acid catalysis . For benzoxazoles, halogenation of preformed oxazole rings using POCl₃ or SOCl₂ may introduce chlorine selectively at the 2-position .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the 7.0–7.4 ppm range (split into doublets or triplets due to adjacent fluorine atoms). For example, in benzothiazole analogs, protons at positions 4 and 6 show coupling constants (J) of 8–10 Hz with fluorine .

- ¹⁹F NMR : Distinct signals for para- and meta-fluorine substituents (e.g., -110 to -120 ppm for difluoro groups) .

- X-ray crystallography : Used to confirm bond angles and planarity of the benzoxazole ring. In related structures, the oxazole ring is nearly planar, with dihedral angles <5° between substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., chlorinated side products from incomplete cyclization) that may interfere with bioactivity .

- Dose-response standardization : Normalize activity data against molar concentration rather than mass to account for molecular weight differences in derivatives .

Q. What computational methods are suitable for studying the electronic effects of chloro and fluoro substituents on the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing effect of fluorine lowers the LUMO energy, enhancing reactivity at the 2-position .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize substituent-dependent activity. Fluorine’s electronegativity often improves binding affinity via dipole interactions .

Q. What strategies mitigate side reactions during the functionalization of this compound at the 2-position?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl chloride for hydroxyl groups) during substitution reactions.

- Low-temperature catalysis : Perform reactions at -20°C to suppress undesired nucleophilic aromatic substitution at the 4- or 6-positions.

- Selective catalysts : Use Pd(0) complexes for Suzuki-Miyaura couplings to target the 2-chloro group specifically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.